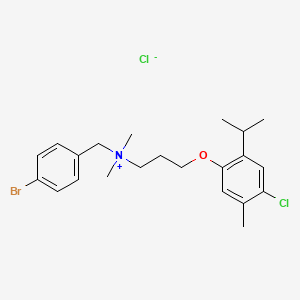
Halopenium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halopenium chloride is a quaternary ammonium compound with the molecular formula C22H30BrCl2NO. It is known for its antimicrobial properties and is used in various applications, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Halopenium chloride can be synthesized through the reaction of halogenated organic compounds with quaternary ammonium salts. The process typically involves the use of halogenating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) to introduce the halogen atoms into the organic molecule .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as fractional distillation, helps in obtaining the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Halopenium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the halogen atoms.
Reduction: Reduction reactions can convert this compound into less halogenated compounds.
Substitution: Halogen atoms in this compound can be substituted with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as calcium hydride (CaH2) and palladium chloride (PdCl2) are used.
Substitution: Halogen exchange reactions can be facilitated by using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state halides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Halopenium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in treating infections and as a disinfectant.
Industry: Utilized in water treatment processes and as a biocide in various industrial applications
Mechanism of Action
Halopenium chloride exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism makes it effective against a wide range of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant.
Uniqueness
Halopenium chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antimicrobial agent. Its ability to disrupt microbial cell membranes without causing significant toxicity to human cells makes it a valuable compound in various applications .
Properties
CAS No. |
7008-13-1 |
|---|---|
Molecular Formula |
C22H30BrCl2NO |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl-[3-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H30BrClNO.ClH/c1-16(2)20-14-21(24)17(3)13-22(20)26-12-6-11-25(4,5)15-18-7-9-19(23)10-8-18;/h7-10,13-14,16H,6,11-12,15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ISVREOQRBYZKHL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCC[N+](C)(C)CC2=CC=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


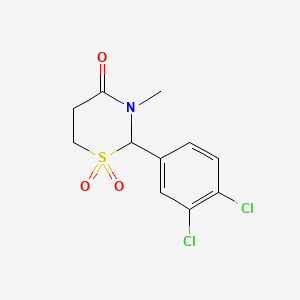
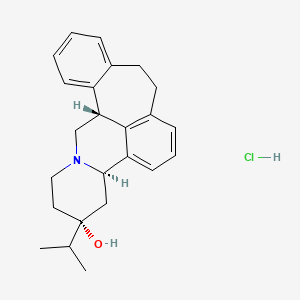
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)


![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
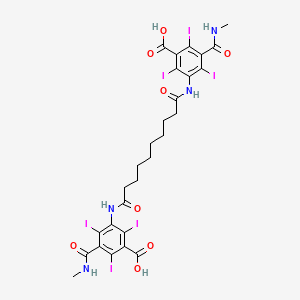
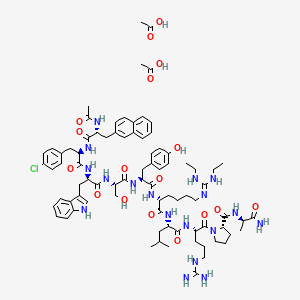

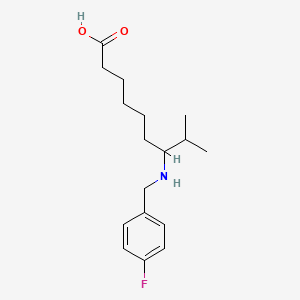
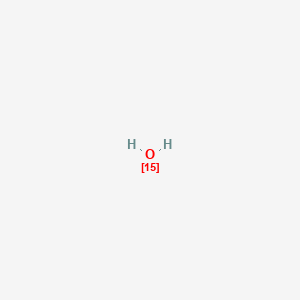
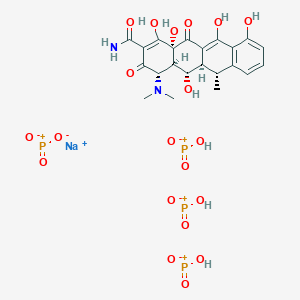
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)
